4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrazin-2-yl)-1,4-diazabicyclo[311]heptane is a bicyclic compound that features a pyrazine ring fused to a diazabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route for similar bicyclic compounds . This method offers the advantages of simple operation and mild conditions, yielding the desired products in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane include other bicyclic structures such as bicyclo[3.3.1]nonanes and various piperazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane apart is its unique combination of a pyrazine ring and a diazabicycloheptane structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
675591-28-3 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
VGVUVMOYUHUBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CN1C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.